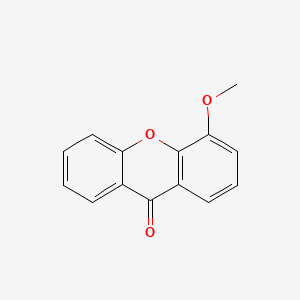

4-Methoxy-9H-xanthen-9-one

Description

Structure

3D Structure

Properties

CAS No. |

6702-58-5 |

|---|---|

Molecular Formula |

C14H10O3 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

4-methoxyxanthen-9-one |

InChI |

InChI=1S/C14H10O3/c1-16-12-8-4-6-10-13(15)9-5-2-3-7-11(9)17-14(10)12/h2-8H,1H3 |

InChI Key |

SYEHHMRXODULBY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1OC3=CC=CC=C3C2=O |

Canonical SMILES |

COC1=CC=CC2=C1OC3=CC=CC=C3C2=O |

Other CAS No. |

6702-58-5 |

Synonyms |

4-methoxyxanthone |

Origin of Product |

United States |

Natural Occurrence, Isolation Methodologies, and Biosynthesis of Xanthones

Natural Sources and Isolation Approaches for Xanthone (B1684191) Derivatives

Over 2000 xanthones have been identified from natural sources. mdpi.com In higher plants, they are particularly prevalent in families such as Gentianaceae, Guttiferae (also known as Clusiaceae), and Hypericaceae. frontiersin.orgmdpi.com Fungi and lichens also serve as important sources of these compounds. nih.gov

Higher plants are the most common source of xanthones, with derivatives isolated from over 120 species across more than 20 plant families. mdpi.com

Hypericum species: The genus Hypericum (St. John's Wort) is a rich source of a wide variety of xanthones, with over 100 different derivatives identified. researchgate.net These compounds are found primarily in the roots of the plants. researchgate.net For example, Hypericum perforatum roots have yielded xanthones like 4,6-dihydroxy-2,3-dimethoxyxanthone and cis-kielcorin. nih.gov From Hypericum ellipticum, researchers have isolated compounds including 1,6-dihydroxy-4-methoxy-9H-xanthen-9-one. cabidigitallibrary.org Cell cultures of Hypericum gnidioides have been shown to produce 1,7-dihydroxyxanthone and 1,3,7-trihydroxyxanthone. ekb.eg

Gentianaceae Family: This family is a well-documented source of xanthones; in fact, the first xanthone derivative, gentisin (B1671442), was extracted from Gentiana lutea roots. nih.govmdpi.com Species within this family, such as those from the genera Gentiana, Swertia, and Canscora, are known to produce various oxygenated xanthones. mdpi.comamu.edu.az Phytochemical studies of Gentiana dinarica have revealed the presence of 1,3,7,8-oxygenated xanthones, with norswertianin (B1232286) being a major component in the roots. mdpi.com

Guttiferae (Clusiaceae) Family: This family, particularly the genera Garcinia and Calophyllum, is renowned for producing a high diversity of xanthones, especially prenylated derivatives. scribd.commdpi.comscilit.com The fruit of Garcinia mangostana (mangosteen) is a well-known source of α-mangostin. unram.ac.idbiocrick.com From the stem bark of Calophyllum nodusum, new xanthones named nodusuxanthone and trapezifolixanthone (B1203607) A have been isolated. mdpi.com Similarly, Allanblackia monticola, another member of the Guttiferae family, has yielded xanthone derivatives such as 3,6,7-trihydroxy-1-methoxyxanthone and 2,6-dihydroxy-1-methoxyxanthone. worldagroforestry.org

The general procedure for isolating xanthones from plant material involves extraction with organic solvents like ethanol, methanol, or acetone. mdpi.commdpi.comasianpubs.org The crude extract is then often suspended in water and partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to fractionate the components. mdpi.com Final purification is typically achieved through various chromatographic techniques, including column chromatography (CC) on silica (B1680970) gel or C18-reversed phase columns, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). nih.govamu.edu.aznumberanalytics.com

Table 1: Examples of Xanthones Isolated from Higher Plant Families

| Plant Family | Genus/Species | Isolated Xanthone(s) | Source |

|---|---|---|---|

| Hypericaceae | Hypericum perforatum | 4,6-dihydroxy-2,3-dimethoxyxanthone | nih.gov |

| Hypericaceae | Hypericum ellipticum | 1,6-dihydroxy-4-methoxy-9H-xanthen-9-one | cabidigitallibrary.org |

| Gentianaceae | Gentiana lutea | Gentisin (1,7-dihydroxy-3-methoxyxanthone) | nih.gov |

| Gentianaceae | Gentiana dinarica | Norswertianin | mdpi.com |

| Guttiferae | Garcinia mangostana | α-Mangostin | unram.ac.id |

| Guttiferae | Calophyllum nodusum | Nodusuxanthone, Trapezifolixanthone A | mdpi.com |

| Guttiferae | Allanblackia monticola | 3,6,7-trihydroxy-1-methoxyxanthone | worldagroforestry.org |

Xanthones produced by fungi and lichens are biosynthetically distinct from those in higher plants, typically originating entirely from the polyketide pathway. mdpi.comnih.gov Fungi from genera such as Aspergillus, Penicillium, and Fusarium are known producers of xanthones. nih.govmdpi.com For instance, the first prenylxanthone derivative, tajixanthone, was isolated from the fungus Aspergillus stellatus. nih.gov

The extraction and purification process for microbial xanthones is similar in principle to that for plants. It generally involves culturing the microorganism, followed by extraction of the mycelium or culture broth with solvents like acetone. ekb.eg The resulting extract is concentrated and then subjected to chromatographic separation. Techniques such as vacuum liquid chromatography (VLC), gravitational column chromatography, and preparative HPLC are commonly employed for purification. unram.ac.idnih.gov In some modern methods, high-speed countercurrent chromatography (HSCCC) has been used for rapid and efficient separation of xanthones from crude extracts. researchgate.net

Elucidation of Xanthone Biosynthetic Pathways

The formation of the xanthone scaffold is a complex process that differs between higher plants and lower organisms like fungi. mdpi.com In fungi, the pathway is acetate-derived, whereas in plants, it involves a combination of two major metabolic pathways. mdpi.comnih.gov

In higher plants, the xanthone nucleus has a mixed biosynthetic origin, drawing precursors from both the shikimate and acetate-malonate pathways. mdpi.comamu.edu.az The A-ring of the xanthone skeleton is derived from the acetate pathway, while the B-ring originates from the shikimate pathway. frontiersin.orgnih.gov

The process begins with precursors from core metabolic cycles. nih.gov The shikimate pathway, which starts with phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway), produces aromatic amino acids like L-phenylalanine. frontiersin.orgnih.gov In a parallel process, the acetate pathway provides three acetate units (via malonyl-CoA). amu.edu.az These precursors are combined to form a key benzophenone (B1666685) intermediate, which then undergoes cyclization to create the central xanthone ring system. mdpi.comamu.edu.az

The biosynthesis of xanthones in plants proceeds through a central benzophenone intermediate. frontiersin.orgnih.gov There are two main routes to this intermediate: an L-phenylalanine-dependent pathway, observed in the Hypericaceae family, and an L-phenylalanine-independent pathway, found in the Gentianaceae family. frontiersin.orgnih.gov Both routes converge on the formation of the key precursor, 2,3′,4,6-tetrahydroxybenzophenone. frontiersin.orgmdpi.com

This benzophenone intermediate undergoes a crucial regioselective intramolecular oxidative coupling reaction to form the tricyclic xanthone core. frontiersin.orgnih.gov This cyclization is a key branching point in the pathway and is catalyzed by specific cytochrome P450 (CYP) enzymes. researchgate.netnih.gov Depending on the enzyme and plant species, the coupling can occur in two different ways, leading to two primary xanthone precursors: frontiersin.orgnih.govresearchgate.net

1,3,7-trihydroxyxanthone (1,3,7-THX)

1,3,5-trihydroxyxanthone (1,3,5-THX)

For example, studies on Hypericum species have identified bifunctional CYP81AA enzymes that catalyze both the 3'-hydroxylation of 2,4,6-trihydroxybenzophenone (B1214741) to form the 2,3',4,6-tetrahydroxybenzophenone (B1214623) intermediate and its subsequent cyclization. researchgate.net One paralog, HpCYP81AA2, primarily yields 1,3,5-THX, while another, HpCYP81AA1, exclusively produces 1,3,7-THX. researchgate.net These core structures are then further modified by other enzymes through reactions like hydroxylation, methylation, and prenylation to create the vast diversity of naturally occurring xanthones. frontiersin.orgnih.gov For instance, 1,3,7-THX is a proposed precursor for simple methoxylated xanthones like gentisin (1,7-dihydroxy-3-methoxyxanthone). frontiersin.orgnih.gov

In contrast, the enzymatic formation of the xanthone scaffold in microorganisms follows different mechanisms. In actinomycetes, a single flavoprotein monooxygenase has been shown to catalyze three successive oxidations (hydroxylation, epoxidation, and Baeyer-Villiger oxidation) to construct the xanthone ring. nih.govcas.cn In fungi, the process often involves the cleavage of anthraquinone (B42736) intermediates, a reaction mediated by enzymes like dioxygenases. researchgate.netrsc.org

Table 2: Key Precursors and Enzymes in Plant Xanthone Biosynthesis

| Component | Name/Type | Role in Pathway | Source |

|---|---|---|---|

| Pathways | Shikimate Pathway | Provides B-ring precursor (e.g., via L-phenylalanine or 3-hydroxybenzoic acid) | frontiersin.orgnih.govnih.gov |

| Acetate Pathway | Provides A-ring precursor (three malonyl-CoA units) | mdpi.comnih.govamu.edu.az | |

| Key Precursor | 2,3′,4,6-tetrahydroxybenzophenone | Central benzophenone intermediate that undergoes cyclization | frontiersin.orgmdpi.com |

| Core Structures | 1,3,7-Trihydroxyxanthone (1,3,7-THX) | Primary xanthone scaffold formed by oxidative coupling | frontiersin.orgnih.govresearchgate.net |

| 1,3,5-Trihydroxyxanthone (1,3,5-THX) | Alternative primary xanthone scaffold formed by oxidative coupling | frontiersin.orgnih.govresearchgate.net | |

| Enzymes | Cytochrome P450 (CYP) | Catalyze the regioselective oxidative cyclization of the benzophenone precursor | researchgate.netnih.govresearchgate.net |

| (e.g., HpCYP81AA1, HpCYP81AA2) |

Synthetic Strategies and Chemical Modifications of 4 Methoxy 9h Xanthen 9 One and Analogues

Established Synthetic Routes for the 9H-Xanthen-9-one Core

The construction of the tricyclic xanthone (B1684191) framework is primarily achieved through a few key reactions that have been refined over time. These methods typically involve the formation of a central pyrone ring fused between two phenyl rings.

Grover, Shah, and Shah Reaction

The Grover, Shah, and Shah reaction is a classical one-pot method for the synthesis of hydroxyxanthones. It involves the condensation of a phenol (B47542) with a suitably substituted o-hydroxybenzoic acid in the presence of a condensing agent, typically a mixture of fused zinc chloride and phosphorus oxychloride. instras.comresearchgate.netrsc.org The reaction proceeds at moderate temperatures, often between 60-80°C, and can yield either a hydroxybenzophenone intermediate or the cyclized hydroxyxanthone directly. instras.com The intermediate 2,2'-dihydroxybenzophenones can be isolated and subsequently cyclized to the xanthone by heating at higher temperatures (around 200-220°C) or by heating with water in a sealed tube. instras.com

The direct formation of the xanthone occurs when the benzophenone (B1666685) intermediate possesses an additional hydroxyl group at the 6 or 6' position, which facilitates spontaneous cyclization. instras.com Modifications to this reaction have been developed, such as the use of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) as an alternative condensing agent. researchgate.net

Cyclodehydration and Intramolecular Electrophilic Cyclization Methods

Cyclodehydration reactions are a cornerstone in the synthesis of the 9H-xanthen-9-one core. One of the most prevalent methods in this category is the acid-catalyzed cyclodehydration of 2,2'-dihydroxybenzophenones. researchgate.netnih.gov This approach involves the intramolecular removal of a water molecule to form the central pyranone ring of the xanthone.

Another significant strategy is the intramolecular electrophilic cyclization of 2-aryloxybenzoic acids. researchgate.netnih.gov In this method, the diaryl ether linkage is formed first, typically through an Ullmann condensation or a similar coupling reaction. The resulting 2-aryloxybenzoic acid is then treated with a strong acid, such as polyphosphoric acid or sulfuric acid, to induce cyclization and form the xanthone. This two-step approach often provides better control over the substitution pattern of the final product compared to one-pot methods. The cyclization of 2-aryloxybenzonitriles in trifluoromethanesulfonic acid has also been reported as a route to xanthones after hydrolysis of the intermediate iminium triflates.

Approaches via Benzophenone and Diaryl Ether Intermediates

The synthesis of the 9H-xanthen-9-one core frequently proceeds through the intermediacy of either benzophenones or diaryl ethers, which are then cyclized in a subsequent step. These two-step strategies are among the most popular and versatile methods for xanthone synthesis. researchgate.netnih.gov

The benzophenone route typically begins with a Friedel-Crafts acylation reaction between a substituted benzoyl chloride and a phenol to form a 2-hydroxybenzophenone. For the synthesis of 4-methoxy-9H-xanthen-9-one, a potential precursor would be 2,2'-dihydroxy-X-methoxybenzophenone, which upon cyclodehydration would yield the desired product. The synthesis of 2-hydroxy-4-methoxybenzophenone, a related intermediate, is well-documented and can be achieved through the methylation of 2,4-dihydroxybenzophenone. google.com

The diaryl ether pathway involves the initial formation of a 2-aryloxybenzoic acid. This is commonly achieved through the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide. jocpr.com Modern variations of the Ullmann reaction often employ ligands to facilitate the coupling under milder conditions. jocpr.com Once the diaryl ether intermediate is obtained, it undergoes intramolecular electrophilic cyclization as described in the previous section to afford the 9H-xanthen-9-one. For instance, the synthesis of 1,2-dimethoxy-9H-xanthen-9-one has been achieved by cyclizing the intermediate 2-(3,4-dimethoxyphenoxy)benzoic acid. mdpi.com

| Synthetic Route | Key Intermediate | Typical Reagents/Conditions | Reference(s) |

| Grover, Shah, and Shah | 2,2'-Dihydroxybenzophenone | ZnCl₂, POCl₃, 60-80°C | instras.com |

| Cyclodehydration | 2,2'-Dihydroxybenzophenone | Strong acid (e.g., H₂SO₄), heat | researchgate.netnih.gov |

| Intramolecular Cyclization | 2-Aryloxybenzoic acid | Strong acid (e.g., PPA), heat | researchgate.netnih.gov |

| Benzophenone Route | 2-Hydroxybenzophenone | Friedel-Crafts acylation, then cyclodehydration | google.com |

| Diaryl Ether Route | 2-Aryloxybenzoic acid | Ullmann condensation, then cyclization | jocpr.commdpi.com |

Regioselective Functionalization and Derivatization Techniques

The biological activity and physicochemical properties of 9H-xanthen-9-one derivatives are highly dependent on the nature and position of substituents on the aromatic rings. Therefore, methods for the regioselective functionalization and derivatization of the xanthone core are of significant interest.

Introduction and Positional Control of Methoxy (B1213986) Groups

The introduction of methoxy groups onto the xanthone scaffold can be achieved either by building the core from methoxy-substituted precursors or by the methylation of hydroxylated xanthones. The synthesis of a single isomeric methoxyxanthone has been reported from the reaction of methyl salicylate (B1505791) with an aryne precursor, indicating that regioselectivity can be achieved based on the steric and electronic effects of the reacting species. nih.gov

The synthesis of 2-hydroxy-4-methoxybenzophenone, a potential precursor for this compound, can be accomplished by the regioselective methylation of 2,4-dihydroxybenzophenone. google.com The cyclization of this precursor would then lead to the desired 4-methoxy substituted xanthone.

Another strategy for achieving positional control is through the use of protecting groups. researchgate.netharvard.edu In this approach, certain hydroxyl groups on a polyhydroxyxanthone can be selectively protected, allowing for the methylation of the remaining free hydroxyl groups. Subsequent deprotection then yields the desired methoxy-substituted xanthone. The choice of protecting group is crucial and depends on its stability to the methylation conditions and the ease of its removal. researchgate.netharvard.edu For example, silyl (B83357) ethers are commonly used to protect hydroxyl groups and can be removed under specific conditions that would not affect a newly introduced methyl ether. harvard.edu

| Strategy | Description | Key Considerations | Reference(s) |

| From Methoxy Precursors | Building the xanthone core using methoxy-substituted starting materials. | Regioselectivity can be influenced by steric and electronic factors of the reactants. | nih.gov |

| Regioselective Methylation | Selective methylation of one hydroxyl group in the presence of others. | The reactivity of different hydroxyl groups can vary, allowing for selective methylation. | google.com |

| Protecting Group Strategy | Selective protection of certain hydroxyl groups, followed by methylation and deprotection. | Choice of orthogonal protecting groups is critical for success. | researchgate.netharvard.edu |

Advanced Derivatization Strategies (e.g., Prenylation, Sulfonation, Amination)

Further functionalization of the this compound core can lead to a diverse range of analogues with potentially enhanced biological activities.

Prenylation is the introduction of a prenyl group, typically a 3-methyl-2-butenyl (B1208987) group, onto the xanthone scaffold. This can be achieved through reaction with prenyl bromide in an alkaline medium, which can lead to both O-prenylated and C-prenylated products. nih.gov The O-prenylated product can undergo a subsequent Claisen rearrangement to yield the C-prenylated derivative. nih.gov The Claisen rearrangement is a instras.cominstras.com-sigmatropic rearrangement that can be thermally or acid-catalyzed. nih.gov The reaction of 1-hydroxyxanthone (B191526) with isoprene (B109036) in the presence of an acid catalyst has also been used to produce C-prenylated derivatives. nih.gov

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically achieved by treating the xanthone with a sulfonating agent such as chlorosulfonic acid. patsnap.com The synthesis of cosmetic-grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid has been reported, which involves the sulfonation of 2-hydroxy-4-methoxybenzophenone. patsnap.com This suggests that direct sulfonation of this compound is a feasible transformation.

Amination of the xanthone core can be achieved through various methods. One approach involves the reductive amination of a xanthone derivative bearing an aldehyde group. For instance, 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde has been used as a starting material for the synthesis of a library of aminated xanthones. nih.govmdpi.com Another strategy could involve the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, on the xanthone ring with an amine.

| Derivatization | Reagents/Conditions | Resulting Functional Group | Reference(s) |

| Prenylation | Prenyl bromide, base; or Isoprene, acid | Prenyl group (-C₅H₉) | nih.gov |

| Sulfonation | Chlorosulfonic acid | Sulfonic acid group (-SO₃H) | patsnap.com |

| Amination | Aldehyde precursor, amine, reducing agent | Amino group (-NR₂) | nih.govmdpi.com |

Methodological Advancements in Synthetic Yield Optimization and Reaction Conditions

The pursuit of efficient and high-yielding synthetic routes to this compound and its analogues has led to significant methodological advancements. Researchers have focused on optimizing reaction conditions, exploring novel catalytic systems, and employing modern energy sources to enhance synthetic efficiency, reduce reaction times, and improve product yields. These advancements span from the refinement of classical methods to the development of innovative green chemistry approaches.

Copper-Catalyzed One-Step Synthesis

Recent progress has demonstrated the utility of copper-based nanocatalysts in streamlining the synthesis of the xanthone core. A versatile and highly efficient one-step strategy involves the ligand-free intermolecular catalytic coupling of 2-substituted benzaldehydes with a range of phenols. nih.gov This method utilizes a magnetically recoverable catalyst composed of copper nanoparticles on nanosized silica-coated maghemite. nih.gov The reaction proceeds smoothly with excellent yields and is compatible with various functional groups. nih.gov The optimization of this process involved screening various copper catalysts, ligands, bases, and solvents. It was determined that using copper nanoparticles on a magnetic support (CuNPs/MagSilica) without a ligand, with potassium phosphate (B84403) (K₃PO₄) as the base in toluene (B28343) at 110 °C, provided the best results. amazonaws.com This protocol significantly reduces the reaction time to as little as two hours. amazonaws.com

The scope of this one-step synthesis was explored with various substituted phenols and 2-substituted benzaldehydes, consistently affording good to excellent yields of the corresponding xanthone derivatives. amazonaws.com

Table 1: Copper-Catalyzed One-Step Synthesis of Methoxy-Substituted Xanthones

Reaction Conditions: Aryl aldehyde (1 mmol), phenol (1.1 mmol), CuNPs/MagSilica (0.9 mol%), K₃PO₄ (2.2 equiv.), Toluene, 110 °C, 2 h, under argon. amazonaws.com

| Entry | 2-Substituted Benzaldehyde | Phenol | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Chlorobenzaldehyde | 2-Methoxyphenol | 1-Methoxy-9H-xanthen-9-one | 89 |

| 2 | 2-Chlorobenzaldehyde | 3-Methoxyphenol | 2-Methoxy-9H-xanthen-9-one | 86 |

| 3 | 2-Chlorobenzaldehyde | 4-Methoxyphenol | 3-Methoxy-9H-xanthen-9-one | 84 |

This table is interactive. Click on the headers to sort the data.

Microwave-Assisted Synthesis

The application of microwave irradiation has emerged as a powerful tool for accelerating organic reactions and improving yields in xanthone synthesis. researchgate.net Compared to conventional heating, microwave-assisted organic synthesis (MAOS) offers advantages such as reduced reaction times, enhanced selectivity, and often higher product yields. researchgate.netsc.edu

One notable application is the microwave-assisted annulation of 2,2',4,4'-tetrahydroxy-benzophenone to form 3,6-dihydroxyxanthone, which is a precursor to methoxylated analogues. This reaction, catalyzed by sodium acetate (B1210297) at 200 °C under pressure, achieved a yield of over 93%. The subsequent methylation to produce 3,6-dimethoxyxanthone also proceeded with a high yield of 94%. sc.eduresearchgate.net This two-step process highlights the efficiency of microwave heating in facilitating the key cyclization step, drastically reducing the reaction time from hours to minutes. sc.edu Researchers have noted that for many Ullmann-type and SNAr reactions involved in xanthone synthesis, which are traditionally slow, microwave heating provides a significant improvement, leading to cleaner reactions and fewer side products. researchgate.net

Metal-Free Photocatalytic Oxidation

In line with the principles of green chemistry, a metal-free photocatalytic method has been developed for the synthesis of xanthones. This approach involves the visible-light-induced aerobic oxidation of 9H-xanthene precursors. mdpi.comresearchgate.net The reaction employs riboflavin (B1680620) tetraacetate, a low-cost and non-toxic organic dye, as a photocatalyst and molecular oxygen as the ultimate oxidant. mdpi.comsemanticscholar.org

The optimization of this reaction involved screening various photocatalysts and solvents, with riboflavin tetraacetate in acetonitrile (B52724) under an oxygen atmosphere proving to be the most effective combination. mdpi.com This method allows for the efficient synthesis of various substituted xanthones in high to quantitative yields. For instance, the photo-oxidation of 2-methoxy-9H-xanthene yielded 2-Methoxy-9H-xanthen-9-one in 96% isolated yield after 6 hours of irradiation with blue LEDs. mdpi.com

Table 2: Metal-Free Photocatalytic Synthesis of Substituted Xanthones

Reaction Conditions: Substituted 9H-xanthene (0.2 mmol), Riboflavin tetraacetate (5 mol%), Acetonitrile (0.4 mL), O₂ atmosphere, Blue LED irradiation. mdpi.com

| Entry | Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 9H-Xanthene | 9H-Xanthen-9-one | 5 | 98 |

| 2 | 2-Methyl-9H-xanthene | 2-Methyl-9H-xanthen-9-one | 6 | 97 |

| 3 | 2-Methoxy-9H-xanthene | 2-Methoxy-9H-xanthen-9-one | 6 | 96 |

| 4 | 2-Fluoro-9H-xanthene | 2-Fluoro-9H-xanthen-9-one | 5 | 98 |

This table is interactive. Click on the headers to sort the data.

Ullmann Condensation and Aryne Coupling Advancements

The Ullmann condensation is a classical method for forming the diaryl ether linkage central to the xanthone scaffold. organic-chemistry.orgwits.ac.za While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern advancements have improved its efficiency. organic-chemistry.org The synthesis of 1,2-dimethoxy-9H-xanthen-9-one, an analogue of the target compound, utilizes an Ullmann-type reaction between methyl 2-bromobenzoate (B1222928) and 3,4-dimethoxyphenol (B20763) as a key step before cyclization. mdpi.com

A related and innovative one-step approach involves the coupling of arynes with substituted benzoates. This method generates the xanthone skeleton through a tandem intermolecular nucleophilic coupling and subsequent intramolecular electrophilic cyclization. nih.gov Reaction conditions were optimized to favor the cyclized xanthone product over the simple diaryl ether by-product. The use of cesium fluoride (B91410) (CsF) as a fluoride source in tetrahydrofuran (B95107) (THF) at 65 °C was found to be optimal. nih.gov The yield of methoxy-substituted xanthones was found to be dependent on the position of the methoxy group on the salicylate ring. nih.gov

Table 3: Synthesis of Methoxy-Substituted Xanthones via Aryne Coupling

Reaction Conditions: Methyl salicylate derivative (1 equiv.), 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) (2.5 equiv.), CsF (4 equiv.), THF, 65 °C, 24 h. nih.gov

| Entry | Methyl Salicylate Reactant | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl 3-methoxysalicylate | This compound | 58 |

| 2 | Methyl 4-methoxysalicylate | 3-Methoxy-9H-xanthen-9-one | 61 |

| 3 | Methyl 5-methoxysalicylate | 2-Methoxy-9H-xanthen-9-one | 69 |

This table is interactive. Click on the headers to sort the data.

These advancements collectively represent a significant leap forward in the synthesis of this compound and its analogues, providing chemists with a diverse toolkit of methodologies that can be selected based on desired efficiency, scalability, and environmental impact.

Advanced Spectroscopic and Structural Elucidation Methodologies for Xanthone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For 4-Methoxy-9H-xanthen-9-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is required for complete spectral assignment.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment and multiplicity of protons. The methoxy (B1213986) group protons are expected to appear as a sharp singlet, while the seven aromatic protons will resonate in the aromatic region of the spectrum, with their coupling patterns revealing their relative positions. The ¹³C NMR spectrum shows signals for all 14 carbon atoms in the molecule, including the characteristic downfield signal for the carbonyl carbon (C-9), the carbon bearing the methoxy group (C-4), and other aromatic carbons.

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. github.io

HMBC (Heteronuclear Multiple Bond Correlation) is pivotal as it reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. github.io For this compound, the correlation between the methoxy protons and the C-4 carbon is the definitive piece of evidence that confirms the position of the methoxy substituent. nih.gov Further HMBC correlations from aromatic protons to various carbons help to assemble the entire dibenzo-γ-pyrone scaffold. nih.govasianpubs.org

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 | Aromatic Region (dd) | ~124-127 | H-1 → C-2, C-9, C-9a |

| 2 | Aromatic Region (td) | ~122-124 | H-2 → C-1, C-3, C-4, C-9a |

| 3 | Aromatic Region (td) | ~118-120 | H-3 → C-1, C-2, C-4, C-4a |

| 4 | - | ~155-158 | - |

| 4-OCH₃ | ~3.8-4.0 (s, 3H) | ~56 | -OCH₃ → C-4 |

| 5 | Aromatic Region (dd) | ~118-120 | H-5 → C-4a, C-6, C-10a |

| 6 | Aromatic Region (td) | ~127-129 | H-6 → C-5, C-7, C-8, C-10a |

| 7 | Aromatic Region (td) | ~124-126 | H-7 → C-5, C-6, C-8, C-8a |

| 8 | Aromatic Region (dd) | ~121-123 | H-8 → C-6, C-7, C-8a, C-9 |

| 9 | - | ~175-178 | - |

| 4a | - | ~156 | - |

| 8a | - | ~121-123 | - |

| 9a | - | ~121-123 | - |

| 10a | - | ~150-152 | - |

Mass Spectrometry (MS) Applications in Structure Elucidation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound.

For this compound (C₁₄H₁₀O₃), the calculated monoisotopic mass is 226.06 g/mol . sigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the elemental formula with high precision, often to within a few parts per million. For instance, in analyses of similar methoxylated xanthones, HRMS has been used to confirm the calculated mass of the molecular ion, such as [M-H]⁻, to four decimal places, thereby verifying the proposed chemical formula. beilstein-archives.org

Electron Ionization (EI) mass spectrometry would reveal the molecule's fragmentation pattern, which offers structural clues. The stable aromatic system of the xanthone (B1684191) core typically results in a prominent molecular ion peak. libretexts.org Characteristic fragmentation pathways for this compound would include:

Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ fragment.

Loss of a formyl radical (•CHO) or carbon monoxide (CO), which are common fragmentation patterns for aromatic aldehydes and ketones. libretexts.org

Retro-Diels-Alder (RDA) reaction in the central pyrone ring, a characteristic fragmentation for flavonoids and related structures, leading to cleavage of the heterocyclic ring.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺• | C₁₄H₁₀O₃ | 226.06 | Molecular Ion |

| [M-CH₃]⁺ | C₁₃H₇O₃ | 211.04 | Loss of a methyl radical |

| [M-CO]⁺• | C₁₃H₁₀O₂ | 198.07 | Loss of carbon monoxide from the carbonyl group |

| [M-CHO]⁺ | C₁₃H₉O₂ | 197.06 | Loss of a formyl radical |

| [M-CH₃-CO]⁺ | C₁₂H₇O₂ | 183.04 | Sequential loss of methyl and carbon monoxide |

X-ray Crystallography for Conformation and Stereochemical Analysis

While a specific crystal structure for this compound is not widely reported, studies on closely related xanthone derivatives provide significant insight into its expected solid-state structure. researchgate.net X-ray diffraction studies on other simple oxygenated xanthones confirm that the fundamental dibenzo-γ-pyrone skeleton is typically a planar, rigid three-ring system. researchgate.net The planarity arises from the extensive sp² hybridization and conjugation across the molecule. The methoxy group at the C-4 position would lie nearly coplanar with the aromatic ring to maximize resonance stabilization, although slight torsional angles can occur due to crystal packing forces. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.9272 |

| b (Å) | 10.4511 |

| c (Å) | 14.0201 |

| β (°) | 111.683 |

| Volume (ų) | 1487.8 |

| Z (Molecules/unit cell) | 4 |

Complementary Spectroscopic Approaches (e.g., Infrared and Ultraviolet-Visible Spectroscopy)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic system of a molecule, respectively, complementing the structural data from NMR and MS.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. These include a strong absorption for the conjugated ketone (C=O) stretch, absorptions for the aromatic C=C bonds, C-H aromatic stretching, and the C-O ether linkages. libretexts.org Data from related xanthones show the carbonyl stretch typically appears in the 1610-1660 cm⁻¹ range, with aromatic C-H stretches above 3000 cm⁻¹ and various C-O stretches between 1000-1300 cm⁻¹. beilstein-archives.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.org The extensive conjugated system of the xanthone core gives rise to strong absorptions in the UV region. The spectrum is characterized by intense bands corresponding to π→π* transitions. Studies on similar xanthone derivatives show characteristic absorption maxima around 240-260 nm and often a second set of π→π* transitions at longer wavelengths, sometimes above 300 nm. researchtrends.net A lower-intensity n→π* transition, associated with the carbonyl group's non-bonding electrons, is also expected but may be obscured by the more intense π→π* bands. researchtrends.net

Structure Activity Relationship Sar Studies on 4 Methoxy 9h Xanthen 9 One and Analogues

Impact of Methoxy (B1213986) Group Position and Substitution Pattern on Biological Efficacy

The methoxy (-OCH3) group is a common substituent in both natural and synthetic xanthones, and its position on the scaffold significantly modulates biological activity. The effect of methoxylation is highly dependent on the specific biological target and the presence of other functional groups.

For instance, in the context of anticancer activity, certain methoxylation patterns are favorable. It has been reported that methoxy substituents on 5-methoxyananixanthone resulted in higher anticancer activity compared to the corresponding hydroxy substituents. mdpi.com Similarly, xanthone (B1684191) derivatives with methoxy and amino substituents at the C-3 and C-5 positions have been found to be active as topoisomerase inhibitors. mdpi.com The position is critical; studies on monoamine oxidase (MAO) inhibition identified 1,5-dihydroxy-3-methoxyxanthone as a potent and selective MAO-A inhibitor. nih.gov Furthermore, synthetic intermediates like 3,4-dihydroxy-2-methoxyxanthone (B162303) and 2,3-dihydroxy-4-methoxyxanthone have demonstrated significant hepatoprotective effects. nih.gov

Conversely, for antioxidant activity based on electron-transfer potential, the methoxy group is considered to play only a minor role. The antioxidant capacity of xanthones is dominated by the presence of hydroxyl groups, particularly those arranged in catechol (adjacent -OH groups) or hydroquinone (B1673460) (1,4-di-OH) moieties. nih.gov Substitution of a hydroxyl group with a methoxy group has been shown to diminish the antioxidant activity in related flavonoid structures. nih.gov

The number of methoxy groups also influences efficacy. A review of naturally occurring xanthones highlights a vast array of mono-, di-, tri-, tetra-, and penta-oxygenated derivatives, with various methoxylation patterns. semanticscholar.org For example, compounds such as 1-hydroxy-5-methoxyxanthone, 1-hydroxy-7-methoxyxanthone, and 3-hydroxy-4-methoxyxanthone (B2943151) are found in nature. semanticscholar.org However, SAR studies on MAO inhibitors revealed that while specific patterns like in 1,5-dihydroxy-3-methoxyxanthone are highly effective, hexasubstitution of the xanthone scaffold is an unfavorable feature for this particular activity. nih.gov

Table 1: Influence of Methoxy Group Position and Pattern on Biological Activity

| Compound/Substitution Pattern | Biological Activity | Key Finding | Reference |

|---|---|---|---|

| 5-Methoxy-ananixanthone | Anticancer | Methoxy group conferred higher activity than the corresponding hydroxyl group. | mdpi.com |

| 1,5-Dihydroxy-3-methoxyxanthone | MAO-A Inhibition | Identified as a highly potent and selective inhibitor. | nih.gov |

| 3,4-Dihydroxy-2-methoxyxanthone | Hepatoprotective | Demonstrated potent activity. | nih.gov |

| 2,3-Dihydroxy-4-methoxyxanthone | Hepatoprotective | Demonstrated potent activity. | nih.gov |

| Xanthones with Methoxy Groups | Antioxidant (Electron-Transfer) | Methoxy groups have only a slight effect compared to hydroxyl groups in catechol or hydroquinone arrangements. | nih.gov |

| Hexasubstituted Xanthones | MAO Inhibition | This substitution pattern was found to be unfavorable for activity. | nih.gov |

Influence of Other Functional Groups and Derivatizations on Activity Profiles

Beyond the methoxy group, the biological activity of the xanthone scaffold is profoundly influenced by a variety of other functional groups and derivatizations. SAR studies consistently indicate that positions C-1, C-3, C-6, and C-8 are key locations for substitutions that modulate activity. nih.gov

Hydroxyl Groups: The presence, number, and location of hydroxyl (-OH) groups are critical determinants of activity. mdpi.comup.pt For antifungal properties, 1,2-dihydroxyxanthone was found to be a highly active compound, suggesting the importance of the catechol moiety. up.ptresearchgate.net Similarly, for antioxidant activity, the arrangement of hydroxyl groups is paramount, with catechol and hydroquinone structures conferring potent electron-transfer capabilities. nih.gov

Prenyl and Geranyl Groups: Prenylation (the addition of prenyl or geranyl groups) is a common modification in natural xanthones and is pivotal for certain biological activities, particularly anticancer effects. ajchem-a.comnih.gov The introduction of a prenyl group to 1-hydroxyxanthone (B191526) dramatically increases its anticancer activity. mdpi.com The position of this lipophilic group is crucial; prenylation at C-8 is associated with potent cytotoxicity, whereas prenylation at C-4 has been suggested to diminish anticancer activity. nih.gov For example, the potent activity of α-mangostin is attributed to hydroxylation at C-1, C-3, and C-6, combined with an isoprenyl substituent at C-8. nih.gov

Amino Groups: The introduction of nitrogen-containing side chains, such as aminoalkoxy groups, has been shown to increase the anticancer activity of xanthone derivatives. mdpi.com For instance, SAR studies on certain benzo[b]xanthones revealed that a four or five-carbon spacer chain with a terminal dimethyl amino group at position C-3 was advantageous for growth inhibitory activity. mdpi.com

Other Derivatizations: The addition of other ring systems or functional groups also modifies the activity profile. The presence of furan (B31954) and pyran moieties fused to the xanthone core can contribute to the spectrum of biological activity. nih.gov However, in some cases, an extra pyran ring has been associated with a reduction in antifungal activity. nih.gov Glycosylation, the attachment of sugar moieties, is another common natural modification that influences the pharmacokinetic and pharmacodynamic properties of xanthones. nih.gov

Table 2: Effect of Various Functional Groups on Xanthone Biological Activity

| Functional Group/Derivatization | Position(s) | Observed Effect on Activity | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | 1, 2, 3, 6 | Crucial for antioxidant and antifungal activity; catechol (e.g., 1,2-di-OH) pattern is often potent. | nih.govnih.govup.pt |

| Prenyl/Geranyl | C-8 | Pivotal for enhancing anticancer activity. | mdpi.comajchem-a.comnih.gov |

| Prenyl | C-4 | May diminish anticancer activity. | nih.gov |

| Aminoalkoxy | General | Can increase anticancer activity. | mdpi.com |

| Carboxylic Acid | C-4 (as acetic acid) | Essential for the antitumor activity of Xanthenone-4-acetic acid (XAA). | nih.gov |

| Pyran Ring Fusion | General | May reduce antifungal activity in some analogues. | nih.gov |

| Bromoalkoxyl | General | Did not improve anticancer activity in one study. | mdpi.com |

Role of the Core Xanthone Scaffold Modifications on Biological Selectivity

The tricyclic dibenzo-γ-pyrone system forms the fundamental scaffold of xanthones and is considered a "privileged structure" due to its ability to interact with multiple, unrelated biological targets. uniroma1.it Modifications to this core structure can lead to significant changes in biological activity and selectivity.

The rigidity of the planar, three-ring system contributes to the chemical stability of the molecule. nih.gov However, introducing bulky substituents can cause the ring system to twist slightly, which can affect its interaction with target proteins. nih.gov

Creating derivatives by fusing additional rings to the scaffold is a key strategy for altering biological profiles. For example, pyranoxanthones, which contain an additional pyran ring, have been synthesized and evaluated for various activities, including growth inhibitory effects on human tumor cell lines. mdpi.com The anti-inflammatory compound α-Mangostin features a pyran ring formed via cyclization of a prenyl group, underscoring the importance of such modifications. nih.gov

Computational and Theoretical Chemistry Applications in Xanthone Research

Molecular Docking for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions.

Research on xanthone (B1684191) derivatives frequently employs molecular docking to predict their binding affinities and interaction modes with various biological targets. For instance, studies have explored the potential of methoxyxanthone derivatives against a range of protein targets implicated in diseases like cancer and bacterial infections. While extensive docking data specifically for 4-Methoxy-9H-xanthen-9-one is not widely published, analyses of closely related structures highlight the utility of this approach.

For example, a study on derivatives of 3-hydroxy-4-methoxy-9H-xanthen-9-one investigated their potential as bacterial efflux pump inhibitors through docking studies. nih.gov In another investigation, 1,7-dihydroxy-4-methoxyxanthone (B162221) was identified as a potential antibacterial agent, with molecular docking revealing a binding affinity of -9.9 kcal/mol against Staphylococcus aureus DNA Gyrase. dergipark.org.tr Similarly, 1,3,5-trihydroxy-4-methoxyxanthone was identified as a potential inhibitor of Interleukin-6 (IL-6), a target in ovarian cancer, showing a favorable docking score of -4.284 Kcal/mol. rjptonline.org

These studies demonstrate how the xanthone scaffold, with various hydroxylation and methoxylation patterns, can be computationally evaluated to predict therapeutic potential. The interactions typically involve hydrogen bonds and hydrophobic contacts with key amino acid residues in the target's active site.

| Compound | Target Protein | Binding Affinity / Score | Reference |

|---|---|---|---|

| 1,7-dihydroxy-4-methoxyxanthone | Staphylococcus aureus DNA Gyrase | -9.9 kcal/mol | dergipark.org.tr |

| 1,3,5-trihydroxy-4-methoxyxanthone | Interleukin-6 (IL-6) | -4.284 Kcal/mol | rjptonline.org |

| 1-hydroxy-5-methoxyxanthone | Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) | -7.6 kcal/mol | nih.gov |

| 2,5-dihydroxy-1-methoxyxanthone | Plasmodium falciparum lactate dehydrogenase (PfLDH) | -7.4 kcal/mol | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes of proteins and ligands over time and to assess the stability of their interactions. While MD simulations are frequently applied to promising ligand-protein complexes identified through docking, specific MD studies detailing the behavior of this compound are not extensively documented in the available literature. However, in silico modeling and molecular dynamics simulations have been noted as important steps in the investigation of xanthone compounds, including studies that have involved this compound. up.ptdokumen.pub This methodology is critical for validating docking results and understanding the dynamic stability of the ligand within the binding pocket, which is a crucial factor for its potential efficacy.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These properties are fundamental to a molecule's reactivity, stability, and interaction capabilities. For xanthone derivatives, DFT calculations can help explain their antioxidant activity, reactivity in biological systems, and the nature of their interactions with protein targets. While DFT has been applied to the core xanthone structure and various derivatives to understand their electronic characteristics, specific published studies detailing DFT analysis of this compound are limited.

In Silico ADME Prediction and Pharmacokinetic Modeling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and pharmacokinetic modeling are vital computational tools used to assess the drug-likeness of a compound. These methods predict properties like solubility, permeability, metabolic stability, and potential toxicity early in the drug discovery process, saving time and resources. Pharmacokinetic profiles for several methoxyxanthone derivatives have been predicted computationally, with studies indicating that many possess favorable drug-like properties. nih.gov For example, in a study of compounds from Mesua ferrea, several xanthones were predicted to have desirable pharmacokinetic characteristics. nih.gov Although these tools are broadly applied in xanthone research, a detailed, publicly available ADME profile specifically for this compound is not found in the reviewed literature.

Future Perspectives and Emerging Research Directions for 4 Methoxy 9h Xanthen 9 One and Xanthone Derivatives

Strategic Design and Synthesis of Novel Bioactive Xanthone (B1684191) Derivatives with Optimized Profiles

The future development of xanthone-based therapeutics hinges on the rational design and efficient synthesis of new derivatives with enhanced biological activity, selectivity, and improved pharmacokinetic properties. The rigid, planar structure of the 9H-xanthen-9-one core, present in 4-Methoxy-9H-xanthen-9-one, provides a stable template for systematic modification. encyclopedia.pub Current and future research focuses on several key strategies to generate extensive libraries of compounds for biological screening. encyclopedia.pub

One major approach is molecular hybridization , where the xanthone scaffold is combined with other pharmacologically active moieties. This strategy aims to create synergistic effects or multi-target drugs. For example, hybrid molecules incorporating pyrazole (B372694) and 1,2,4-triazole (B32235) have been designed to enhance anti-inflammatory potential. Another successful tactic involves the introduction of diverse functional groups at various positions on the xanthone nucleus. The synthesis of derivatives bearing aminoalkanol preprints.org, piperazine (B1678402) jst.go.jp, or substituted aryl groups researchgate.net has yielded compounds with potent and specific activities, including anticonvulsant, antidepressant, and tyrosinase inhibitory effects. preprints.orgjst.go.jpresearchgate.net

Furthermore, the exploration of novel synthetic methodologies is critical for expanding the chemical diversity of xanthone derivatives. While classical methods like the Grover, Shah, and Shah reaction remain relevant, modern techniques are being developed to improve efficiency and access to more complex structures. up.pt The development of one-pot synthesis protocols and the use of advanced catalytic systems are enabling the creation of previously inaccessible analogues. up.pt Computational tools, including Quantitative Structure-Activity Relationship (QSAR) studies and in silico screening, are becoming indispensable for guiding the design process, allowing researchers to predict the activity of virtual compounds before undertaking their synthesis. researchgate.net

Table 1: Strategic Approaches for the Synthesis of Novel Xanthone Derivatives

| Strategy | Description | Example Target Application |

|---|---|---|

| Molecular Hybridization | Combining the xanthone scaffold with other known pharmacophores (e.g., pyrazole, triazole, thiazole). | Anti-inflammatory agents |

| Functional Group Introduction | Attaching diverse side chains such as aminoalkanols, piperazine moieties, or aryl groups to the core structure. | Anticonvulsant, Antidepressant, Tyrosinase inhibitors |

| Chiral Synthesis | Preparing specific enantiomers of chiral xanthone derivatives to study enantioselectivity and improve therapeutic index. | Antimicrobial agents |

| Amphiphilic Modification | Modifying hydroxyl groups with cationic amine groups to create amphiphilic molecules that target bacterial membranes. | Antibacterial agents |

| Computational-Guided Design | Using QSAR models and in silico docking to predict bioactivity and guide the synthesis of the most promising candidates. | Anticancer, Anti-tuberculosis agents |

In-Depth Elucidation of Underexplored Mechanistic Pathways for Biological Activities

While numerous xanthone derivatives have demonstrated a wide spectrum of biological activities, the precise molecular mechanisms underlying these effects often remain only partially understood. tandfonline.com A significant future research direction is the in-depth investigation of these mechanistic pathways. Elucidating how these compounds interact with their biological targets at a molecular level is crucial for optimizing lead compounds and developing safer, more effective drugs. tandfonline.com

Future studies will increasingly employ advanced techniques to uncover these mechanisms. For instance, high-throughput transcriptomic analysis (RNA-seq) can provide a comprehensive view of the cellular pathways affected by a xanthone derivative. The use of X-ray crystallography to study the binding of xanthone derivatives to their target proteins can offer detailed structural insights, aiding in the understanding of structure-activity relationships (SAR). encyclopedia.pub

Research has already identified several key biological targets for xanthone derivatives. For example, certain 3-O-substituted xanthones are potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy, acting via a mixed inhibition mechanism. psu.edu Other derivatives have been found to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting applications in treating hyperpigmentation disorders. researchgate.net In oncology, specific derivatives target DNA topoisomerase IIα or stabilize G-quadruplex structures in oncogene promoters. mdpi.com For infectious diseases, some xanthones disrupt bacterial cell walls, while others show promise in modulating virulence factors. tandfonline.comuj.edu.pl The study of simpler molecules, which can be synthesized from precursors like this compound, helps establish foundational SAR that guides the investigation of more complex derivatives. researchgate.net

Table 2: Investigated Biological Targets and Mechanisms of Action for Xanthone Derivatives

| Target Class | Specific Target/Mechanism | Therapeutic Area |

|---|---|---|

| Enzymes | Acetylcholinesterase (AChE) Inhibition | Alzheimer's Disease |

| Tyrosinase Inhibition | Hyperpigmentation | |

| α-Glucosidase Inhibition | Diabetes | |

| DNA Topoisomerase IIα Inhibition | Cancer | |

| Hyaluronidase Inhibition | Vascular Disorders, Anti-inflammatory | |

| Nucleic Acids | G-Quadruplex DNA Stabilization | Cancer |

| Cellular Structures | Bacterial Membrane Disruption | Infectious Disease |

| Signaling Pathways | Nrf2 Pathway Modulation | Oxidative Stress, Inflammation |

Potential for Advanced Pre-clinical Research and Scaffold Optimization

The translation of promising bioactive xanthone derivatives from laboratory findings to clinical applications requires rigorous pre-clinical evaluation and strategic scaffold optimization. The basic 9H-xanthen-9-one framework, as seen in this compound, serves as the quintessential template for modifications aimed at enhancing therapeutic potential. researchgate.net A major hurdle for many xanthone derivatives is their poor aqueous solubility, which can limit bioavailability and therapeutic efficacy. researchgate.net

Future research will therefore concentrate on optimizing the xanthone scaffold to overcome these limitations. Strategies include the introduction of ionizable or polar functional groups to improve solubility and the modification of lipophilicity to achieve a favorable absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net For instance, the attachment of specific side chains can not only enhance activity but also fine-tune pharmacokinetic parameters.

Advancing candidates into pre-clinical research necessitates more extensive in vivo testing using relevant animal models. While many studies report in vitro activity, there is a need for more high-quality pre-clinical data to validate the therapeutic effects and safety of these compounds. This includes assessing the efficacy in disease models, determining the maximum tolerated dose, and evaluating potential toxicity. The development of chiral derivatives is another key area, as isolating a single, more active enantiomer can lead to a better safety profile and therapeutic window. uj.edu.pl As exemplified by derivatives that have reached clinical trials, such as Gambogic acid and Vadimezan (DMXAA), the xanthone scaffold holds significant clinical potential. researchgate.net The continued optimization of this scaffold, starting from fundamental structures like this compound, will be essential for developing the next generation of xanthone-based medicines.

Table 3: Strategies for Scaffold Optimization and Pre-clinical Advancement

| Optimization Strategy | Goal | Research Focus |

|---|---|---|

| Improving Pharmacokinetics | Enhance solubility, bioavailability, and metabolic stability. | Introduction of polar/ionizable groups; QSAR modeling of ADME properties. |

| Enhancing Selectivity | Increase affinity for the desired biological target while minimizing off-target effects. | Synthesis of chiral derivatives; structure-based drug design using docking. |

| Reducing Toxicity | Minimize adverse effects and improve the therapeutic window. | In vivo toxicity studies in animal models; SAR studies to eliminate toxicophores. |

| Validating Efficacy | Demonstrate therapeutic benefit in a living organism. | Use of relevant in vivo disease models (e.g., cancer xenografts, infection models). |

| Formulation Development | Create a stable and effective delivery system for clinical use. | Investigation of novel formulations such as nanoparticles or liposomes. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.